Diphenylmethyl 3-bromo-2-oxobutanoate
Description
Diphenylmethyl 3-bromo-2-oxobutanoate is an ester derivative of 3-bromo-2-oxobutanoic acid, characterized by a diphenylmethyl group (C₆H₅)₂CH– attached to the carbonyl oxygen. Its molecular formula is C₁₇H₁₅BrO₃, with a molecular weight of 347.2 g/mol. The compound features a bromine atom at the third carbon and a ketone group at the second carbon of the butanoate backbone.
Properties
CAS No. |
61964-75-8 |
|---|---|
Molecular Formula |
C17H15BrO3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
benzhydryl 3-bromo-2-oxobutanoate |
InChI |
InChI=1S/C17H15BrO3/c1-12(18)15(19)17(20)21-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16H,1H3 |
InChI Key |
UDPWDMZEJIBGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethyl 3-bromo-2-oxobutanoate can be synthesized through several methods. One common approach involves the bromination of diphenylmethyl 2-oxobutanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl 3-bromo-2-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form diphenylmethyl 2-oxobutanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the compound into more oxidized forms, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of diphenylmethyl 3-azido-2-oxobutanoate or diphenylmethyl 3-thiocyanato-2-oxobutanoate.
Reduction: Formation of diphenylmethyl 2-oxobutanoate.
Oxidation: Formation of diphenylmethyl 3-carboxy-2-oxobutanoate.
Scientific Research Applications
Diphenylmethyl 3-bromo-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diphenylmethyl 3-bromo-2-oxobutanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the diphenylmethyl and oxobutanoate moieties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Diphenylmethyl 3-bromo-2-oxobutanoate with structurally related esters:
Role of the Diphenylmethyl Group
The diphenylmethyl group significantly influences molecular interactions. Compounds lacking this moiety (e.g., 7c, 7d, 8c, 8d in ) showed negligible binding affinity, while those retaining it (7a, 7b, 8a, 8b) exhibited moderate to strong binding, comparable to anthranilamides .
Reactivity and Stability
Diphenylmethyl-containing compounds exhibit distinct reactivity profiles. This implies that the diphenylmethyl group in this compound may confer stability, reducing undesired side reactions during synthesis or storage compared to simpler alkyl bromides.
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